

Application Notes & Protocols for Preclinical Formulation of Vanyldisulfamide

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Compound of Interest

Compound Name: **Vanyldisulfamide**

Cat. No.: **B086878**

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Introduction

Vanyldisulfamide is a novel investigational compound with significant therapeutic potential. However, its poor aqueous solubility presents a considerable challenge for preclinical development, often leading to low bioavailability and inconsistent exposure in animal studies.^[1] This document provides detailed application notes and protocols for the formulation of **Vanyldisulfamide** for preclinical trials, focusing on strategies to enhance its solubility and ensure consistent drug delivery. The primary objective in early preclinical studies is to maximize drug exposure to accurately assess pharmacokinetic, pharmacodynamic, and toxicological profiles.^{[2][3][4]}

Physicochemical Properties of Vanyldisulfamide

A thorough understanding of the physicochemical properties of a new chemical entity (NCE) is crucial for developing a successful formulation.^[5] The following table summarizes the key physicochemical properties of **Vanyldisulfamide**.

Property	Value	Method
Molecular Weight	450.5 g/mol	Mass Spectrometry
LogP	4.2	HPLC
pKa	9.5 (basic)	Potentiometric Titration
Aqueous Solubility (pH 7.4)	< 0.1 µg/mL	Shake-flask method
Melting Point	210 °C	Differential Scanning Calorimetry (DSC)
Crystalline Form	Crystalline solid	X-ray Powder Diffraction (XRPD)

Formulation Strategies for Vanyldisulfamide

Given its low aqueous solubility, several strategies can be employed to formulate **Vanyldisulfamide** for preclinical studies. The choice of formulation will depend on the route of administration, the required dose, and the specific study objectives.[\[1\]](#)[\[6\]](#)

Cosolvent-Based Formulation

A cosolvent system can be a rapid and effective approach for early-stage preclinical studies, particularly for intravenous and oral administration.[\[5\]](#) Cosolvents increase the solubility of lipophilic drugs by reducing the polarity of the aqueous vehicle.

Table 1: Solubility of **Vanyldisulfamide** in Various Cosolvents

Cosolvent System	Vanyldisulfamide Solubility (mg/mL)
20% PEG 400 in Water	1.5
40% PEG 400 in Water	5.2
30% Propylene Glycol in Water	2.8
10% Solutol HS 15 in Water	3.5
20% PEG 400 / 10% Ethanol in Water	7.1

Nanosuspension Formulation

For oral administration, reducing the particle size of **Vanyldisulfamide** to the nanometer range can significantly increase its dissolution rate and, consequently, its oral bioavailability.[\[5\]](#)[\[7\]](#) Nanosuspensions are stabilized by surfactants and/or polymers.

Table 2: Particle Size and Polydispersity Index (PDI) of **Vanyldisulfamide** Nanosuspensions

Stabilizer	Particle Size (nm)	PDI
0.5% HPMC	450	0.25
1% Poloxamer 188	320	0.18
0.5% HPMC + 0.2% Docusate Sodium	250	0.15

Experimental Protocols

Protocol for Preparation of Cosolvent-Based Formulation

Objective: To prepare a 5 mg/mL solution of **Vanyldisulfamide** in a cosolvent system for oral gavage in rats.

Materials:

- **Vanyldisulfamide**
- Polyethylene glycol 400 (PEG 400)
- Ethanol (95%)
- Purified Water
- Glass vials
- Magnetic stirrer and stir bars

- Pipettes

Procedure:

- Weigh 50 mg of **Vanyldisulfamide** and place it in a clean glass vial.
- Add 2 mL of PEG 400 to the vial.
- Add 1 mL of 95% Ethanol to the vial.
- Place a magnetic stir bar in the vial and stir on a magnetic stirrer at 300 rpm until the **Vanyldisulfamide** is completely dissolved. Gentle warming (up to 40°C) can be applied if necessary.
- Once dissolved, slowly add purified water to a final volume of 10 mL while continuously stirring.
- Visually inspect the solution for any precipitation. If the solution remains clear, it is ready for use.
- Filter the solution through a 0.22 µm syringe filter before administration.

Protocol for Preparation of Nanosuspension Formulation

Objective: To prepare a 10 mg/mL nanosuspension of **Vanyldisulfamide** for oral administration.

Materials:

- **Vanyldisulfamide**
- Hydroxypropyl methylcellulose (HPMC)
- Docusate Sodium
- Purified Water

- High-pressure homogenizer or bead mill
- Zeta potential and particle size analyzer

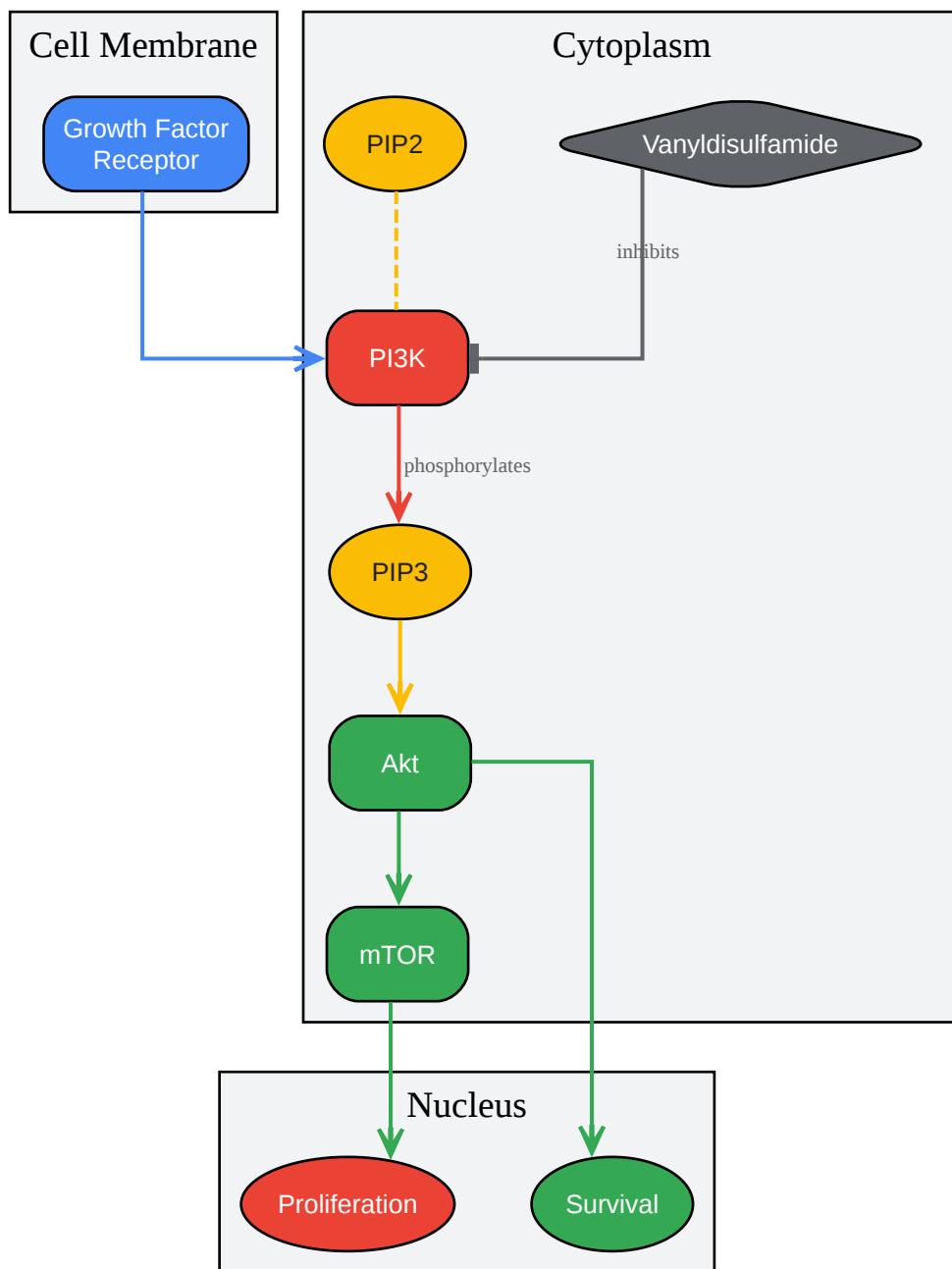
Procedure:

- Prepare a 0.5% (w/v) HPMC and 0.2% (w/v) docusate sodium solution in purified water (stabilizer solution).
- Disperse 100 mg of **Vanyldisulfamide** in 10 mL of the stabilizer solution.
- Homogenize the suspension using a high-pressure homogenizer at 1500 bar for 20 cycles or by milling with zirconium beads in a bead mill for 1 hour.
- Analyze the particle size and polydispersity index (PDI) of the resulting nanosuspension using a dynamic light scattering instrument. The target is a mean particle size of <300 nm and a PDI of <0.2.
- The nanosuspension is now ready for oral administration. Ensure it is well-shaken before each use.

Signaling Pathway and Experimental Workflow

Vanyldisulfamide Proposed Mechanism of Action

Vanyldisulfamide is hypothesized to exert its therapeutic effects through the inhibition of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.^[8] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

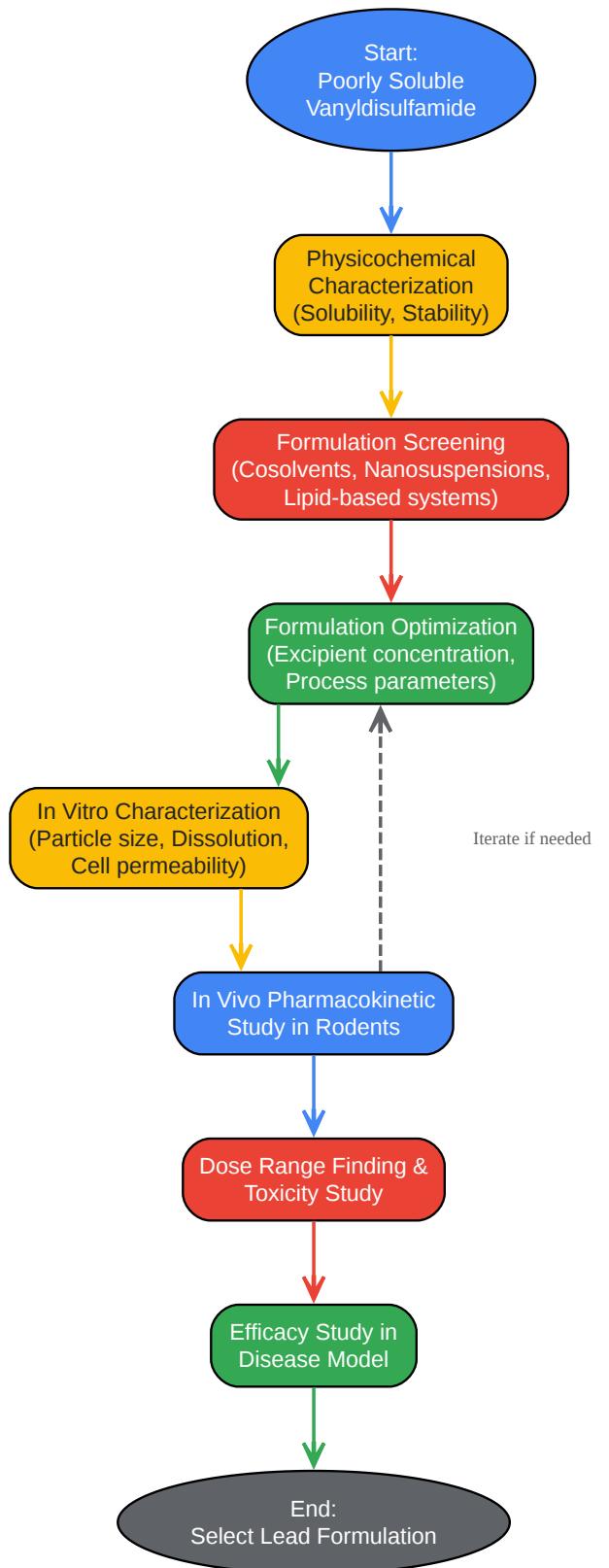


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Caption: Proposed PI3K/Akt signaling pathway inhibited by **Vanyldisulfamide**.

Experimental Workflow for Preclinical Formulation Development

The following workflow outlines the key steps in developing a suitable preclinical formulation for **Vanyldisulfamide**.



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Caption: Workflow for preclinical formulation development of **Vanyldisulfamide**.

Stability Assessment

The physical and chemical stability of the developed formulations is critical for ensuring consistent dosing and reliable preclinical data.[\[9\]](#)[\[10\]](#)

Table 3: Short-Term Stability of **Vanyldisulfamide** Formulations at 4°C and 25°C

Formulation	Storage Condition	Timepoint	Vanyldisulfamide Assay (%)	Appearance
5 mg/mL Cosolvent	4°C	24 hours	99.5	Clear Solution
5 mg/mL Cosolvent	25°C	24 hours	99.2	Clear Solution
10 mg/mL Nanosuspension	4°C	7 days	98.9	Homogeneous Suspension
10 mg/mL Nanosuspension	25°C	7 days	98.5	Homogeneous Suspension

Conclusion

The successful preclinical development of poorly soluble compounds like **Vanyldisulfamide** is highly dependent on the selection of an appropriate formulation strategy. The protocols and data presented in these application notes provide a framework for developing either a cosolvent-based solution or a nanosuspension to achieve adequate exposure in early animal studies. Careful characterization and stability testing are essential to ensure the quality and performance of the selected formulation.

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